5-(4-Ethoxyphenyl)-4-(2-(2-methylbenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(4-Ethoxyphenyl)-4-(2-(2-methylbenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethoxyphenyl)-4-(2-(2-methylbenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 4-ethoxybenzaldehyde with 2-methylbenzohydrazide to form the corresponding hydrazone. This intermediate is then cyclized with thiocarbohydrazide under acidic conditions to yield the desired triazole derivative. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a catalytic amount of acid to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-(4-Ethoxyphenyl)-4-(2-(2-methylbenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The azomethine group (C=N) can be reduced to form the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
5-(4-Ethoxyphenyl)-4-(2-(2-methylbenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 5-(4-Ethoxyphenyl)-4-(2-(2-methylbenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The triazole ring and thiol group are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(2-methylbenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol
- 5-(4-Methoxyphenyl)-4-(2-(2-methylbenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
5-(4-Ethoxyphenyl)-4-(2-(2-methylbenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with molecular targets compared to similar compounds.
Properties
CAS No. |
624724-36-3 |
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Molecular Formula |
C18H19N5OS |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-4-[(2E)-2-[(2-methylphenyl)methylidene]hydrazinyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H19N5OS/c1-3-24-16-10-8-14(9-11-16)17-20-21-18(25)23(17)22-19-12-15-7-5-4-6-13(15)2/h4-12,22H,3H2,1-2H3,(H,21,25)/b19-12+ |
InChI Key |
QOGKDCVEUOZSEX-XDHOZWIPSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2N/N=C/C3=CC=CC=C3C |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2NN=CC3=CC=CC=C3C |
Origin of Product |
United States |
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